The synthesis of aminocandin involves complex chemical reactions, primarily focusing on peptide bond formation and cyclization. The process typically begins with the preparation of a linear peptide chain, which is subsequently cyclized to form the cyclic structure characteristic of lipopeptides.
The molecular formula of aminocandin is . Its structure features a cyclic backbone with multiple functional groups that contribute to its biological activity. The compound's InChI representation is as follows:
This structure reveals several chiral centers and functional groups that are crucial for its interaction with biological targets.
Aminocandin participates in various chemical reactions:
These reactions allow for the modification of aminocandin's structure to enhance its pharmacological properties or reduce side effects.
Aminocandin exerts its antifungal activity primarily through the inhibition of β-(1,3)-D-glucan synthase. This enzyme is crucial for synthesizing β-(1,3)-D-glucan in fungal cell walls. By inhibiting this enzyme:
In vitro studies have shown that aminocandin has potent activity against various fungal pathogens with minimal inhibitory concentrations comparable to other echinocandins .
Aminocandin appears as a white to off-white solid with a melting point typically around 199–200 °C. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
The compound has a molecular weight of approximately 1035 g/mol and exhibits stability under standard laboratory conditions. Its reactivity profile includes susceptibility to oxidation and reduction reactions as previously discussed.
Aminocandin is primarily used in scientific research and clinical settings for treating fungal infections. Its applications include:
Echinocandins represent a pivotal class of antifungal agents targeting β-(1,3)-D-glucan synthase, an enzyme complex essential for fungal cell wall integrity. By noncompetitively inhibiting this enzyme, echinocandins disrupt glucan polymer formation, leading to osmotic instability and cell lysis in susceptible fungi [2] [9]. This mechanism is distinct from polyenes (which target membrane sterols) and azoles (which inhibit ergosterol synthesis), offering a critical advantage against multidrug-resistant strains [5].
Three semisynthetic echinocandins dominate clinical use:
Table 1: Clinically Used Echinocandins and Their Properties
Compound | Origin | Key Indications | Spectrum Limitations |
---|---|---|---|
Caspofungin | Glarea lozoyensis (Pneumocandin B0) | Invasive candidiasis, Aspergillosis salvage | Weak activity against Fusarium, Zygomycetes |
Micafungin | Coleophoma empetri (FR901379) | Esophageal candidiasis, HSCT prophylaxis | Ineffective against Cryptococcus |
Anidulafungin | Synthetic (Echinocandin B analog) | Candidemia, invasive candidiasis | Poor activity against Trichosporon |
Despite their efficacy, first-generation echinocandins face challenges: limited oral bioavailability, variable activity against non-Candida species (e.g., intrinsic resistance in Cryptococcus and Trichosporon), and emerging resistance linked to FKS1/FKS2 gene mutations [6] [9]. These limitations underscore the need for advanced derivatives like aminocandin.
Aminocandin (developmental codes: IP-960, HMR-3270) is a novel semisynthetic echinocandin derived from echinocandin B. Its chemical structure features a unique hexapeptide core cyclized via peptide bonds, linked to an extended N-acyl side chain containing an octyloxybiphenyl moiety. This modification enhances its affinity for β-glucan synthase while improving pharmacokinetic stability [4] [8].
Key structural innovations include:
Preclinical studies demonstrate exceptional in vivo efficacy. In murine models of invasive candidiasis, a single 5 mg/kg dose of aminocandin achieved fungicidal kidney clearance (3.2-log reduction in C. albicans burden), outperforming caspofungin [7]. Prophylactically, a 30 mg/kg dose administered 14 days pre-infection conferred 80% survival—a feat unmatched by other echinocandins [7].
Table 2: Structural and Pharmacodynamic Comparison of Aminocandin vs. Established Echinocandins
Parameter | Aminocandin | Anidulafungin | Caspofungin |
---|---|---|---|
Core Structure | Echinocandin B derivative | Echinocandin B analog | Pneumocandin B0 derivative |
Side Chain | 4-octyloxybiphenyl | 4-hexyloxytriphenyl | Dimethylmyristate |
Molecular Weight | 1102.28 g/mol | 1140.30 g/mol | 1093.30 g/mol |
Prophylactic Duration | 14 days | 7 days | 7 days |
Fungicidal Activity (Murine Candidiasis) | 3.2-log CFU reduction (5 mg/kg) | 2.1-log CFU reduction (5 mg/kg) | 1.8-log CFU reduction (5 mg/kg) |
The global rise of antifungal-resistant pathogens has reached crisis levels. Candida auris exhibits pan-azole resistance in >90% of isolates, while Aspergillus fumigatus develops agricultural azole resistance via Cyp51A mutations (TR34/L98H, TR46/Y121F/T289A) [3] [10]. Echinocandin resistance, though rarer, emerges via FKS1 hotspot mutations (e.g., S639F in C. glabrata), reducing glucan synthase sensitivity [3] [9].
Aminocandin addresses these threats through:
Table 3: Aminocandin Activity Against Drug-Resistant Fungi
Pathogen | Resistance Mechanism | Aminocandin MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |
---|---|---|---|
Candida glabrata (Caspofungin-R) | FKS1 S629P | 0.25 | Caspofungin: 4.0 |
Candida auris (Multidrug-R) | ERG11 Y132F + FKS1 S639F | 0.5 | Micafungin: 2.0 |
Aspergillus fumigatus (Azole-R) | Cyp51A TR34/L98H | 0.06 (MEC) | Anidulafungin: 0.25 (MEC) |
The WHO’s 2022 FPPL classifying C. auris as a "critical priority" pathogen underscores aminocandin’s research imperative [10]. Its extended dosing potential—enabled by a 40-hour half-life—may curb resistance linked to subtherapeutic drug exposure [7] [8]. Current investigations focus on optimizing its structure-activity relationship to overcome emergent FKS mutations in C. parapsilosis and refining scalable synthesis from echinocandin B precursors [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3